molecular formula C8H8ClN3 B2467787 2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile CAS No. 914360-90-0

2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile

Cat. No.: B2467787
CAS No.: 914360-90-0
M. Wt: 181.62
InChI Key: NURCZBDHXSIRBK-UHFFFAOYSA-N
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Description

2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile is a chemical compound with a unique structure that includes a pyrazine ring substituted with a chlorine atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile typically involves the reaction of 3-chloropyrazine with 2-methylpropanenitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-120°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of pyrazine oxides.

    Reduction: Formation of 2-(3-aminopyrazin-2-yl)-2-methylpropanenitrile.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyrazine-2-carboxamide: Another pyrazine derivative with antimicrobial properties.

    2-(3-Chloropyrazin-2-yl)pyrrolidine-1-sulfonic acid dimethylamide: A compound with a similar pyrazine core but different substituents.

Uniqueness

2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrile group and a chlorine-substituted pyrazine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-chloropyrazin-2-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-8(2,5-10)6-7(9)12-4-3-11-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURCZBDHXSIRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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